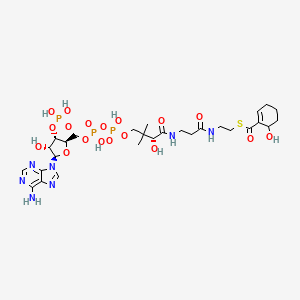

6-hydroxycyclohex-1-ene-1-carbonyl-CoA

Description

Properties

Molecular Formula |

C28H44N7O18P3S |

|---|---|

Molecular Weight |

891.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxycyclohexene-1-carbothioate |

InChI |

InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,16-17,20-22,26,36,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

WBCJUEJWJADAGR-CRVKRRNDSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4O)O |

Origin of Product |

United States |

Metabolic Pathways and Interconversions of 6 Hydroxycyclohex 1 Ene 1 Carbonyl Coa

The Benzoyl-CoA Degradation Pathway: A Core Framework

The benzoyl-CoA pathway represents a common strategy employed by anaerobic bacteria to catabolize a wide array of aromatic compounds, including environmental pollutants like benzene (B151609), toluene (B28343), and xylene (BTEX), as well as naturally occurring substances. oup.comfrontiersin.org In this pathway, diverse aromatic substrates are first converted through various peripheral pathways into a central intermediate, benzoyl-CoA. oup.comresearchgate.net The core of the pathway then proceeds with the dearomatization and subsequent cleavage of the benzene ring, a process fundamentally different from the oxygen-dependent strategies seen in aerobic organisms. oup.com

Initial Aromatic Ring Activation and Reduction to Cyclohexa-1,5-diene-1-carbonyl-CoA

The first committed step in the central benzoyl-CoA pathway is the reduction of the highly stable aromatic ring of benzoyl-CoA. oup.comnih.gov This challenging chemical transformation is catalyzed by the enzyme benzoyl-CoA reductase. In many facultative anaerobes, such as the denitrifying bacterium Thauera aromatica, this is an ATP-dependent reaction, requiring the hydrolysis of two ATP molecules to overcome the resonance energy of the aromatic ring. oup.comasm.org The product of this reduction is cyclohexa-1,5-diene-1-carbonyl-CoA, a non-aromatic cyclic dienoyl-CoA ester. nih.govasm.orgnih.gov This initial dearomatization is a pivotal reaction in anaerobic aromatic metabolism. nih.gov

Enzymatic Formation of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

Following the initial reduction, the resulting cyclohexa-1,5-diene-1-carbonyl-CoA undergoes further transformation in a hydration reaction. This step introduces a hydroxyl group, leading to the formation of this compound. nih.govnih.gov

The enzymatic hydration of cyclohexa-1,5-diene-1-carbonyl-CoA is catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, also known as dienoyl-CoA hydratase (DCH). nih.govwikipedia.org This enzyme belongs to the hydro-lyase family and specifically catalyzes the reversible addition of a water molecule to one of the double bonds of the dienoyl-CoA substrate. wikipedia.orgasm.org

Studies in various anaerobic bacteria, including the iron-reducing Geobacter metallireducens and the fermenting Syntrophus aciditrophicus, have characterized this enzyme. asm.orgasm.org The dienoyl-CoA hydratases from these organisms show high specificity for cyclohexa-1,5-diene-1-carbonyl-CoA, with no significant activity towards other substrates like crotonyl-CoA or cyclohex-1-ene-1-carbonyl-CoA. asm.orgasm.org The reaction reaches an equilibrium with a substrate-to-product ratio of approximately 1:1. asm.org This step is consistent across different types of anaerobic bacteria, suggesting it is a conserved feature of the benzoyl-CoA degradation pathway. asm.orgasm.org

Table 1: Properties of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratases (BamR) in Different Bacteria

| Property | BamRGeo (G. metallireducens) | BamRSyn (S. aciditrophicus) |

|---|---|---|

| Km (μM) | 80 | 35 |

| Vmax (μmol min-1 mg-1) | 350 | 550 |

| Substrate Specificity | Highly specific for cyclohexa-1,5-diene-1-carbonyl-CoA | Highly specific for cyclohexa-1,5-diene-1-carbonyl-CoA |

Data sourced from Peters et al., 2007. asm.orgresearchgate.net

Enzymatic reactions are characterized by their high stereospecificity, resulting in the formation of a specific stereoisomer. The hydration of the double bond in cyclohexa-1,5-diene-1-carbonyl-CoA creates a chiral center at the C6 position of the resulting this compound. While the precise stereochemical configuration (R or S) produced by dienoyl-CoA hydratase is a critical detail of the reaction mechanism, the reviewed literature does not explicitly state the stereochemistry of the product. Further detailed enzymatic and structural studies would be required to definitively assign the stereoisomer formed in this metabolic step.

Subsequent Oxidation of this compound

The newly formed this compound is an intermediate poised for the next step in the degradation pathway: an oxidation reaction that targets the newly introduced hydroxyl group.

The alcohol group of this compound is oxidized to a ketone, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.gov This conversion is catalyzed by the enzyme this compound dehydrogenase. nih.govuniprot.org In the well-studied bacterium Thauera aromatica, this dehydrogenase is an NAD+-specific enzyme, meaning it uses NAD+ as the electron acceptor, which is reduced to NADH. nih.govuniprot.org This enzyme is classified as a β-hydroxyacyl-CoA dehydrogenase. nih.gov The product, 6-oxocyclohex-1-ene-1-carbonyl-CoA, is a β-ketoacyl-CoA compound that is subsequently acted upon by a hydrolase, which catalyzes the hydrolytic cleavage of the alicyclic ring, a key step toward the complete breakdown of the original aromatic structure. nih.govebi.ac.uk

Table 2: Kinetic Properties of this compound Dehydrogenase from Thauera aromatica

| Parameter | Value | Conditions |

|---|---|---|

| Km for this compound | 60 μM | pH 7.4, 37°C, with 3.5 mM NAD+ |

| Vmax | 11.8 μmol min-1 mg-1 | pH 7.4, 37°C |

| pH Optimum | 7.2 - 7.4 | |

| Cofactor | Zn2+ | One catalytic and one structural ion per subunit |

Data sourced from UniProt entry O87871 and Laempe et al., 1999. nih.govuniprot.org

Linkage to Alicyclic Ring Cleavage Processes

The metabolism of this compound is intrinsically linked to the subsequent cleavage of its alicyclic ring structure, a critical step in the complete degradation of aromatic compounds via the benzoyl-CoA pathway. This process involves a series of enzymatic reactions that destabilize and ultimately break the cyclic backbone.

In the denitrifying bacterium Thauera aromatica, a model organism for studying this pathway, this compound serves as the substrate for the enzyme this compound dehydrogenase. nih.gov This NAD⁺-specific β-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group, converting this compound into 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.govuniprot.org

The formation of this β-oxoacyl-CoA compound, 6-oxocyclohex-1-ene-1-carbonyl-CoA, sets the stage for the hydrolytic ring cleavage. The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase acts on this intermediate, catalyzing the addition of a water molecule to the double bond and subsequent hydrolytic C-C bond fission of the alicyclic ring. nih.gov This enzymatic action results in the formation of the open-chain product, 3-hydroxypimelyl-CoA. nih.govnih.gov The genes encoding both the dehydrogenase (had) and the hydrolase (oah) have been identified and characterized in T. aromatica. nih.gov This sequence of dehydrogenation followed by hydrolytic cleavage represents a key strategy employed by anaerobic bacteria to overcome the stability of the cyclic ring system derived from aromatic compounds.

Terminal Aliphatic Product Formation from Downstream Metabolites of this compound

Following the successful cleavage of the alicyclic ring to form 3-hydroxypimelyl-CoA, this linear C7-dicarboxylic acid derivative enters a downstream pathway analogous to the β-oxidation of fatty acids. These subsequent reactions are responsible for the complete catabolism of the carbon skeleton into central metabolic intermediates.

The initial downstream metabolite, 3-hydroxypimelyl-CoA, undergoes further oxidation. The pathway ultimately converges on the formation of glutaryl-CoA. oup.comresearchgate.net From glutaryl-CoA, the carbon chain is further processed. In facultative anaerobes, for example, glutaryl-CoA is both dehydrogenated and decarboxylated by a single enzyme, glutaryl-CoA dehydrogenase, to yield crotonyl-CoA. researchgate.net The final products of this entire degradation cascade, which begins with the dearomatization of benzoyl-CoA, are typically three molecules of acetyl-CoA and one molecule of carbon dioxide. oup.comresearchgate.net This conversion of complex aromatic structures into acetyl-CoA allows the organism to funnel the carbon into the tricarboxylic acid (TCA) cycle or other essential biosynthetic or energy-generating pathways.

Diversity of Upstream Aromatic Substrate Funneling to the Benzoyl-CoA Pathway

The benzoyl-CoA pathway serves as a central metabolic hub for the anaerobic degradation of a wide array of aromatic compounds. oup.comnih.gov Microorganisms have evolved diverse peripheral pathways to transform these varied substrates into the common intermediate, benzoyl-CoA. This funneling strategy allows for metabolic efficiency, utilizing a single core pathway to process a multitude of structurally different aromatic molecules.

The range of substrates channeled into the benzoyl-CoA pathway is extensive and includes:

Monomeric aromatic hydrocarbons: Compounds such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (collectively known as BTEX) are degraded via pathways that converge on benzoyl-CoA. nih.gov

Phenolic compounds: Phenol and its derivatives are converted to benzoyl-CoA, often through an initial carboxylation reaction.

Benzoates and Phthalates: These compounds are structurally similar to benzoyl-CoA and are readily activated and processed. nih.gov

Lignin-derived monomers: The complex plant polymer lignin (B12514952) is a major source of aromatic compounds in nature, and its breakdown products are key substrates for this pathway. oup.com

Amino acids: Aromatic amino acids like phenylalanine can be catabolized through routes leading to benzoyl-CoA. nih.gov

Other complex aromatics: Flavonoids and quinones also feed into this central pathway. oup.com

The peripheral pathways employ a variety of novel biochemical reactions to prepare these substrates for the core pathway, including O-demethylation, oxidation of methyl substituents, shortening of aliphatic side chains, and reductive elimination of ring substituents like hydroxyl groups. For instance, benzoate (B1203000) itself is activated by benzoate-CoA ligase, which uses ATP to catalyze the formation of a thioester bond with coenzyme A, yielding benzoyl-CoA. nih.gov

Variations in Benzoyl-CoA Degradation in Different Anaerobic Microorganisms

Facultative Anaerobic Pathways

Facultative anaerobes, such as the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris, can switch between aerobic and anaerobic respiration. nih.govoup.com Their benzoyl-CoA degradation pathways are characterized by the use of a Class I benzoyl-CoA reductase (BCR). nih.gov This enzyme complex is ATP-dependent, hydrolyzing two molecules of ATP to drive the energetically unfavorable two-electron reduction of the aromatic ring of benzoyl-CoA. oup.comoup.com

In T. aromatica, the product of this reduction is cyclohexa-1,5-diene-1-carbonyl-CoA. This diene is subsequently hydrated by dienoyl-CoA hydratase to form this compound. oup.comoup.com The pathway then proceeds through oxidation and hydrolytic ring cleavage to yield 3-hydroxypimelyl-CoA. nih.gov

In contrast, the pathway in Rhodopseudomonas palustris involves a further reduction step. After the initial formation of cyclohexa-1,5-diene-1-carbonyl-CoA, it is further reduced to cyclohex-1-ene-1-carboxyl-CoA before subsequent hydration and ring cleavage, which ultimately yields pimelyl-CoA. nih.govoup.comoup.com In these organisms, the downstream processing of glutaryl-CoA to crotonyl-CoA is typically catalyzed by a single, decarboxylating glutaryl-CoA dehydrogenase. researchgate.net

Obligate Anaerobic Pathways

Obligate anaerobes, which cannot survive in the presence of oxygen, include fermenting bacteria (e.g., Syntrophus aciditrophicus), sulfate-reducing bacteria (e.g., Desulfococcus multivorans), and iron-reducing bacteria (e.g., Geobacter metallireducens). A key distinction in their benzoyl-CoA pathways is the dearomatizing enzyme. These organisms typically employ a Class II benzoyl-CoA reductase, which is ATP-independent. researchgate.netnih.gov This is a significant bioenergetic advantage for organisms living under strict anaerobic conditions where energy yields are often limited.

While the initial dearomatization step differs, the subsequent steps of dienoyl-CoA metabolism appear to be largely conserved between facultative and obligate anaerobes, proceeding through the formation of this compound (or a closely related isomer) and subsequent ring cleavage. However, variations can exist in the downstream pathway. For instance, in some obligate anaerobes, the conversion of glutaryl-CoA to crotonyl-CoA is not accomplished by a single enzyme but by two separate enzymes: a nondecarboxylating glutaryl-CoA dehydrogenase and a membrane-bound glutaconyl-CoA decarboxylase. researchgate.net This separation may be linked to energy conservation mechanisms. researchgate.net Furthermore, in fermenting bacteria like Syntrophus species, the reduction of benzoyl-CoA may generate cyclohex-1-ene-1-carboxyl-CoA directly in an ATP-independent reaction. nih.govoup.com

Enzymology of 6 Hydroxycyclohex 1 Ene 1 Carbonyl Coa Metabolism

Dienoyl-CoA Hydratase (DCH)

Dienoyl-CoA hydratase (DCH), also known as cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, catalyzes the second step in the anaerobic benzoyl-CoA degradation pathway. nih.gov This enzyme is responsible for the hydration of the cyclic dienoyl-CoA ester, a critical reaction that sets the stage for subsequent dehydrogenation and ring cleavage.

The enzymatic transformation catalyzed by Dienoyl-CoA Hydratase involves the stereospecific addition of a water molecule to one of the double bonds of cyclohexa-1,5-diene-1-carbonyl-CoA, yielding 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.gov This reaction is a formal hydration and is reversible, with the equilibrium concentrations of the substrate and product being nearly equal. nih.gov The enzyme belongs to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org The systematic name for this enzyme is 6-hydroxycyclohex-1-enecarbonyl-CoA hydro-lyase (cyclohexa-1,5-dienecarbonyl-CoA-forming). wikipedia.org

The proposed mechanism, in line with other enoyl-CoA hydratases, likely involves the activation of a water molecule by a basic residue in the active site, which then acts as a nucleophile attacking one of the double bonds of the substrate. A nearby acidic residue would then protonate the resulting carbanion to complete the hydration reaction.

Dienoyl-CoA hydratase exhibits a high degree of substrate specificity. Studies on the enzyme from various anaerobic bacteria, including Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus, have demonstrated its preference for cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govnih.gov The enzyme from T. aromatica was found to be highly specific for the cyclic 1,5-dienoyl-CoA, with a second enoyl-CoA hydratase in the same organism acting on crotonyl-CoA and only slowly on cyclohex-1-ene-1-carbonyl-CoA. nih.gov Similarly, the enzymes from G. metallireducens and S. aciditrophicus specifically catalyze the hydration of dienoyl-CoA and show no significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA. nih.gov

The kinetic parameters for the dienoyl-CoA hydratases from G. metallireducens and S. aciditrophicus have been determined, highlighting the efficiency of these enzymes.

Kinetic Parameters of Dienoyl-CoA Hydratase (DCH)

| Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |

|---|---|---|---|---|

| Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | nih.gov |

| Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | nih.gov |

| Geobacter metallireducens | This compound | 50 ± 15 | 730 (reverse reaction) | researchgate.net |

The dienoyl-CoA hydratase from Thauera aromatica is a 28 kDa enzyme. nih.gov While a specific crystal structure for this particular dienoyl-CoA hydratase is not extensively detailed in the provided research, enzymes of the enoyl-CoA hydratase/isomerase superfamily typically adopt a "hot dog" fold. This fold consists of a central alpha-helix wrapped by a five-stranded antiparallel beta-sheet. The active site is located in a tunnel at the interface of the dimer. It is within this protected environment that the hydration reaction occurs, shielded from the aqueous solvent. The specificity for the cyclic dienoyl-CoA substrate is likely dictated by the precise architecture and amino acid composition of this substrate-binding tunnel.

This compound Dehydrogenase (HAD/Had/BamQ)

Following the hydration step, this compound is oxidized by the enzyme this compound dehydrogenase (HAD), also referred to as Had or BamQ in different organisms. nih.gov This enzyme is a member of the β-hydroxyacyl-CoA dehydrogenase family and plays a pivotal role in preparing the alicyclic ring for subsequent cleavage.

This compound dehydrogenase catalyzes the oxidation of the hydroxyl group on the cyclohexane (B81311) ring to a ketone, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA. This reaction is an NAD⁺-dependent oxidation, with NAD⁺ serving as the electron acceptor, being reduced to NADH in the process. wikipedia.orgnih.gov The enzyme is specific for NAD⁺ and can also oxidize 2-hydroxycyclohexane-1-carbonyl-CoA. uniprot.org The reaction is as follows:

This compound + NAD⁺ ⇌ 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺

The enzyme from Thauera aromatica has been shown to bind two Zn²⁺ ions per subunit. One of these zinc ions is essential for catalytic activity, while the other serves a structural role. uniprot.org

The kinetic properties of this compound dehydrogenase have been characterized, providing insight into its catalytic efficiency and optimal operating conditions.

Kinetic and Biochemical Properties of this compound Dehydrogenase (HAD) from Thauera aromatica

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Km for this compound | 60 µM | pH 7.4, 37°C, with 3.5 mM NAD⁺ | uniprot.org |

| Vmax | 11.8 µmol min-1 mg-1 | pH 7.4, 37°C, with this compound as substrate and 3.5 mM NAD⁺ | uniprot.org |

| pH Optimum | 7.2 - 7.4 | uniprot.org |

Enzyme Specificity for this compound and Analogues

The dehydrogenase that processes this compound, a member of the β-hydroxyacyl-CoA dehydrogenase family, exhibits a pronounced specificity for its substrates and cofactors. nih.gov In the well-studied denitrifying bacterium Thauera aromatica, this enzyme, encoded by the had gene, is strictly NAD⁺-specific, unable to utilize NADP⁺ for the oxidation reaction. nih.govuniprot.org

The primary substrate, (6S)-6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is efficiently oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA. uniprot.org The enzyme also demonstrates activity towards the saturated analogue, 2-hydroxycyclohexane-1-carbonyl-CoA, indicating some flexibility in recognizing the cyclic acyl-CoA structure. uniprot.org However, studies on related enzymes from other anaerobes, such as Syntrophus aciditrophicus, have shown that dehydrogenases in this pathway can be highly selective. For instance, the cyclohex-1-ene-1-carboxyl-CoA dehydrogenase from S. aciditrophicus showed no activity with 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, underscoring the precise substrate requirements that can differentiate these enzymes. nih.gov

| Substrate | Relative Activity | Apparent Km (µM) | Vmax (µmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|---|---|

| This compound | 100% | 60 | 11.8 | uniprot.org |

| 2-Hydroxycyclohexane-1-carbonyl-CoA | Active | Data not available | Data not available | uniprot.org |

| Butyryl-CoA | No Activity | - | - | nih.gov |

| Glutaryl-CoA | No Activity | - | - | nih.gov |

Structural Features and Role of Metal Cofactors (e.g., Zn²⁺)

The this compound dehydrogenase from T. aromatica is a homotetrameric protein. uniprot.org It belongs to the family of zinc-containing medium-chain alcohol dehydrogenases (MDRs). uniprot.org A critical feature of this enzyme is its reliance on zinc ions for both catalytic function and structural integrity. uniprot.org

Each subunit of the enzyme binds two Zn²⁺ ions, which serve distinct roles:

Catalytic Zn²⁺: This ion is located at the active site and is essential for catalysis. It is coordinated by amino acid residues and is believed to polarize the substrate's hydroxyl group, facilitating the hydride transfer to NAD⁺. uniprot.org

Structural Zn²⁺: This second zinc ion is not directly involved in the chemical reaction but plays a crucial role in maintaining the protein's correct three-dimensional fold and stability. uniprot.org

The protein architecture includes a catalytic domain, which houses the active site with the catalytic zinc, and an NAD⁺-binding domain, characterized by a Rossmann-like fold. uniprot.org This two-domain structure is a hallmark of the MDR superfamily. The binding of the NAD⁺ cofactor and the substrate likely induces conformational changes within the active site to properly orient the reactants for the oxidation-reduction reaction.

Evolutionary Relationships with Other Beta-Hydroxyacyl-CoA Dehydrogenases

Phylogenetic analysis places this compound dehydrogenase within the broad family of zinc-containing alcohol dehydrogenases. uniprot.org It shows clear evolutionary links to other 3-hydroxyacyl-CoA dehydrogenases involved in different metabolic contexts, such as the beta-oxidation of fatty acids. For example, the human mitochondrial 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes a similar oxidation step on straight-chain fatty acyl-CoAs, shares the core catalytic machinery and structural domains. nih.govuniprot.org

Despite these similarities, the dehydrogenases of the benzoyl-CoA pathway form a distinct subgroup, adapted to recognize cyclic and more complex acyl-CoA thioesters. This evolutionary divergence highlights how a common enzymatic scaffold, the NAD(P)-binding Rossmann-like domain, has been adapted to accommodate a wide variety of substrates, enabling organisms to metabolize diverse compounds from simple fatty acids to complex aromatic molecules. uniprot.orguniprot.org

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (OAH/BamA/BzdY)

Following the dehydrogenase-catalyzed oxidation, the resulting 6-oxocyclohex-1-ene-1-carbonyl-CoA is acted upon by a specialized hydrolase. This enzyme, known variously as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (OAH), BamA, or BzdY, performs the critical ring-cleavage step. nih.govnih.gov It belongs to the crotonase superfamily, a large group of enzymes that typically act on CoA esters. uniprot.org

Hydrolytic Cleavage Mechanism of the Alicyclic Ring

Hydration: First, one molecule of water is added to the carbon-carbon double bond of the cyclohexene (B86901) ring. This hydration step converts 6-oxocyclohex-1-ene-1-carbonyl-CoA into a 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA intermediate. genome.jp

Hydrolytic Cleavage: A second water molecule participates in the hydrolytic cleavage of a carbon-carbon bond within the alicyclic ring. This opens the six-membered ring, yielding the final aliphatic product, 3-hydroxypimelyl-CoA. nih.govgenome.jp

This sophisticated mechanism effectively transforms a stable cyclic ketone into a linear acyl-CoA derivative, which can then enter the central metabolic pathway of beta-oxidation for complete degradation.

Substrate Scope and Reaction Products

The substrate specificity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase appears to be exceptionally high. Extensive research has identified its primary, and likely sole, physiological substrate as 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.govnih.gov The enzyme's active site is precisely configured to bind this cyclic β-oxoacyl-CoA, positioning it for the sequential hydration and ring-cleavage reactions.

The reaction consumes one molecule of the substrate and two molecules of water, leading to the formation of a single product: 3-hydroxypimelyl-CoA. nih.gov There is currently no evidence in the literature to suggest that OAH/BamA enzymes can process other known acyl-CoA analogues, highlighting their dedicated role in the anaerobic degradation of aromatic compounds.

| Molecule Type | Chemical Name | Role in Reaction |

|---|---|---|

| Substrate | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | Alicyclic ring to be cleaved |

| Intermediate | 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA | Product of initial hydration |

| Product | 3-Hydroxypimelyl-CoA | Final ring-opened aliphatic product |

Biochemical Characteristics and Functional Divergence

OAH enzymes have been characterized from several obligately anaerobic bacteria, including Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus. nih.govnih.gov In G. metallireducens and S. aciditrophicus, the enzyme (BamA) is a monomer with a molecular mass of approximately 43 kDa. While detailed comparative kinetic data is limited, the high degree of conservation in the bamA gene across diverse anaerobic species suggests a conserved and essential function.

This conservation has led to the use of the bamA gene as a functional marker to detect and identify anaerobic microorganisms capable of degrading aromatic compounds in environmental samples. nih.gov However, functional divergence is also evident. For instance, the bacterium Rhodopseudomonas palustris degrades benzoyl-CoA through a modified pathway that does not utilize the canonical OAH enzyme, indicating that alternative evolutionary strategies for anaerobic ring cleavage exist. nih.govebi.ac.uk This divergence underscores the metabolic adaptability of microorganisms in response to different environmental niches and selective pressures.

Regulation and Genetic Aspects of 6 Hydroxycyclohex 1 Ene 1 Carbonyl Coa Pathway Enzymes

Transcriptional and Translational Regulation of Key Enzymes

The synthesis of enzymes responsible for the transformation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is regulated by the presence of their substrates, ensuring that cellular resources are allocated efficiently.

The expression of genes in the benzoyl-CoA degradation pathway is induced by the presence of aromatic compounds. Benzoyl-CoA itself is a key central intermediate and acts as an inducer for the expression of the catabolic genes required for its own degradation. oup.comresearchgate.net For instance, in Aromatoleum sp. CIB, the expression of the hbd gene cluster, involved in 3-hydroxybenzoate degradation, is induced by 3-hydroxybenzoyl-CoA and benzoyl-CoA. researchgate.net These effector molecules bind to transcriptional regulators, such as HbdR (a TetR family regulator), which then derepresses the catabolic promoters. researchgate.net Similarly, analysis of transcripts in Geobacter metallireducens revealed significantly higher transcription of genes involved in the pathway during growth on benzoate (B1203000). nih.gov This indicates a responsive genetic system that activates the pathway only when necessary. Under aerobic conditions, the anaerobic pathways for aromatic degradation are typically repressed, demonstrating a strict regulatory control by oxygen. oup.com

The enzymes that catalyze the steps immediately preceding and following the formation of this compound are highly inducible. The formation of this compound is catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, and its subsequent conversion is handled by this compound dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. nih.govgenome.jp Studies in Thauera aromatica have shown that these enzymes are part of the central benzoyl-CoA pathway that is induced during anaerobic metabolism of various aromatic substrates. nih.gov The entire sequence of enzymes from benzoyl-CoA to the ring-cleavage product, 3-hydroxypimelyl-CoA, is coordinately regulated. nih.gov Benzoate-induced genes have been identified in obligately anaerobic bacteria like Geobacter metallireducens and Syntrophus aciditrophicus, which include the gene for 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (bamA). nih.gov This inducibility is a hallmark of the pathway's regulation.

Genetic Organization of Benzoyl-CoA Degradation Operons

The genes encoding the enzymes for the benzoyl-CoA pathway are typically clustered together in operons, allowing for their coordinated regulation and expression. nih.govnih.gov

In the denitrifying bacterium Thauera aromatica, the genes for the central benzoyl-CoA pathway have been cloned and sequenced. oup.comnih.gov The genes for this compound dehydrogenase (had) and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (oah) are part of this cluster. nih.gov These gene clusters often contain all the necessary components for the pathway, from the initial ring reduction of benzoyl-CoA to the final ring cleavage. oup.com For example, in Azoarcus sp., the bzd operon contains genes for benzoyl-CoA reductase (bzdNOPQ) alongside other enzymes of the pathway. nih.gov In Aromatoleum sp. CIB, the hbd cluster is organized into three catabolic operons controlled by a single regulatory gene, hbdR. researchgate.net

The table below summarizes key enzymes in the pathway leading to the conversion of this compound and their corresponding genes.

| Enzyme Name | Gene Name | Organism | Function in Pathway |

| Cyclohexa-1,5-dienecarbonyl-CoA hydratase | dch | Thauera aromatica | Catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to form this compound. nih.gov |

| This compound dehydrogenase | had | Thauera aromatica | Catalyzes the NAD+-dependent oxidation of this compound to 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.govuniprot.org |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | oah / bamA | Thauera aromatica, Geobacter metallireducens | Catalyzes the hydrolytic ring cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA to form 3-hydroxypimelyl-CoA. nih.govnih.govgenome.jp |

Comparative genomics reveals both conservation and divergence in the benzoyl-CoA degradation pathways across different bacterial lineages. The gene clusters for benzoyl-CoA degradation in the denitrifying bacteria Thauera aromatica and Azoarcus evansii show similarities but also distinct differences from the pathway in the phototrophic bacterium Rhodopseudomonas palustris. oup.comnih.gov While both pathways start with a similar benzoyl-CoA reductase, they diverge immediately after. oup.com T. aromatica utilizes a hydratase to produce this compound, whereas R. palustris is thought to perform a second reduction step. oup.com

Genomic analysis of various bacteria, including Azoarcus evansii, Rhodopseudomonas palustris, and Thauera aromatica, shows that the genes for benzoate-CoA ligase are often clustered with either anaerobic reductase genes or aerobic pathway genes (the box cluster), indicating the metabolic strategy of the organism. nih.govresearchgate.net The genomic context is a powerful tool for predicting whether an organism uses an aerobic or anaerobic pathway for benzoyl-CoA degradation. nih.govfrontiersin.org For example, the presence of reductase subunit genes near the benzoate-CoA ligase gene is indicative of an anaerobic pathway. nih.gov The bamA gene, encoding 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, is highly conserved among anaerobic bacteria that degrade aromatic compounds and serves as a functional marker for this metabolic capability. nih.gov An exception is Rhodopseudomonas palustris, which employs a modified benzoyl-CoA pathway and lacks a recognizable bamA homologue in the same context. nih.gov

Functional Genomics Approaches for Pathway Elucidation

Functional genomics has been instrumental in identifying and characterizing the genes and enzymes of the benzoyl-CoA pathway. The had and oah genes from T. aromatica were cloned, and the had gene was overexpressed in Escherichia coli to purify and study the recombinant protein. nih.gov This approach confirmed its function as an NAD+-specific this compound dehydrogenase. nih.gov

Similarly, benzoate-induced genes from Geobacter metallireducens (bamA_Geo) and Syntrophus aciditrophicus (bamA_Syn) were heterologously expressed in E. coli. nih.gov This allowed for their purification and characterization as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolases. nih.gov Furthermore, based on conserved DNA regions identified through sequence alignment of these bamA genes, degenerate oligonucleotide primers were designed. nih.gov These primers were successfully used in PCR to specifically amplify the 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase gene from a wide range of anaerobic bacteria capable of aromatic degradation, demonstrating its utility as a functional gene probe in both pure cultures and complex microbial communities. nih.gov Transcript analysis in G. metallireducens also helped identify genes, such as bamA, that were differentially expressed during growth on specific aromatic substrates, linking them directly to the degradation pathway. nih.gov

Advanced Research Methodologies for 6 Hydroxycyclohex 1 Ene 1 Carbonyl Coa Studies

In Vitro Enzyme Activity Assays and Spectrophotometric Monitoring

The enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is primarily studied through in vitro assays that monitor the activity of this compound dehydrogenase. This enzyme catalyzes the NAD⁺-dependent oxidation of the substrate to 6-oxocyclohex-1-ene-1-carbonyl-CoA. researchgate.net

The standard assay for this compound dehydrogenase activity is a continuous spectrophotometric assay. capes.gov.br The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The assay is typically conducted at 37°C in a buffered solution (e.g., Tris-HCl) at a pH of approximately 7.4. capes.gov.br The reaction mixture contains the substrate, this compound, the cofactor NAD⁺, and the enzyme extract or purified protein. capes.gov.br

Kinetic parameters for the dehydrogenase from Thauera aromatica have been determined using this method. The apparent Michaelis constant (Kₘ) for this compound was found to be 60 µM, with a maximum velocity (Vₘₐₓ) of 11.8 µmol/min/mg of protein. capes.gov.br

The subsequent enzyme in the pathway, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, catalyzes the hydrolytic ring cleavage of its substrate to 3-hydroxypimelyl-CoA. researchgate.netnih.gov Its activity can be assayed by coupling the reaction to the dehydrogenase and monitoring the consumption of NADH, or by directly measuring the disappearance of the substrate or appearance of the product using chromatographic methods as described below.

Protein Purification and Biochemical Characterization Techniques

To understand the specific properties of the enzymes that metabolize this compound, they must be purified from the host organism or a recombinant source. A multi-step chromatographic procedure is typically employed. For example, the this compound dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase from Thauera aromatica have been purified to homogeneity. nih.gov

The purification protocol generally involves the following steps:

Preparation of a cell-free extract: Bacterial cells are harvested and lysed to release the intracellular proteins.

Ammonium sulfate (B86663) precipitation: A fractional precipitation step to broadly separate proteins based on their solubility.

Hydrophobic interaction chromatography: Proteins are separated based on their hydrophobicity.

Anion exchange chromatography: Separation based on the net negative charge of the proteins.

Affinity chromatography: Using matrices with specific ligands (e.g., dye-ligand chromatography) to bind the target enzyme.

Size-exclusion chromatography: Final polishing step to separate proteins based on their molecular size.

The success of each purification step is monitored by SDS-PAGE to assess purity and by enzyme activity assays to determine the specific activity. The following table illustrates a typical purification summary for a bacterial enzyme like this compound dehydrogenase.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |

| Cell-free extract | 1000 | 100 | 0.1 | 100 | 1 |

| Ammonium Sulfate | 300 | 90 | 0.3 | 90 | 3 |

| Hydrophobic Interaction | 80 | 75 | 0.94 | 75 | 9.4 |

| Anion Exchange | 20 | 60 | 3.0 | 60 | 30 |

| Affinity Chromatography | 5 | 50 | 10.0 | 50 | 100 |

| Size-Exclusion | 2 | 40 | 20.0 | 40 | 200 |

Biochemical characterization of the purified enzymes involves determining their native molecular mass (e.g., by gel filtration), subunit composition (by SDS-PAGE), optimal pH and temperature, and cofactor requirements. For instance, the T. aromatica this compound dehydrogenase is a monomer of approximately 38 kDa and is specific for NAD⁺. capes.gov.bruniprot.org

Heterologous Gene Expression and Enzyme Engineering

The low abundance of metabolic enzymes in native organisms often necessitates heterologous expression to obtain sufficient quantities for detailed characterization. The genes encoding the enzymes involved in this compound metabolism, such as the had (dehydrogenase) and oah (hydrolase) genes from T. aromatica, have been cloned and overexpressed in Escherichia coli. nih.gov

This process involves:

Gene Amplification: The target gene is amplified from the genomic DNA of the source organism using the polymerase chain reaction (PCR).

Vector Ligation: The amplified gene is inserted into an expression vector, such as a pET or pASK vector, which contains a strong, inducible promoter (e.g., T7 promoter). nih.gov

Transformation: The recombinant plasmid is introduced into a suitable E. coli expression strain (e.g., BL21(DE3)). nih.gov

Induction and Protein Production: The expression of the target gene is induced, typically by adding isopropyl β-D-1-thiogalactopyranoside (IPTG), leading to the synthesis of large amounts of the recombinant protein.

Enzyme engineering techniques, such as site-directed mutagenesis, can then be applied to the cloned genes to investigate the roles of specific amino acid residues in substrate binding and catalysis. mdpi.comnih.gov By changing a specific amino acid in the active site, researchers can probe its function and understand the enzyme's catalytic mechanism in greater detail. While specific studies on the this compound dehydrogenase or hydrolase are not widely reported, this technique is a powerful tool for elucidating the structure-function relationships of enzymes in the broader benzoyl-CoA pathway.

High-Resolution Chromatography for Metabolite Profiling

The detection and quantification of this compound and its related metabolites in complex biological mixtures require high-resolution chromatographic techniques.

HPLC-based Detection and Quantification of CoA Thioesters

High-performance liquid chromatography (HPLC) is the primary method for separating and quantifying CoA thioesters. researchgate.net Reverse-phase chromatography, typically using a C18 column, is employed to separate these polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient to achieve optimal separation. researchgate.net

Detection is commonly performed using a UV detector, as the adenine (B156593) moiety of the CoA molecule has a strong absorbance at approximately 260 nm. researchgate.net This allows for the quantification of the various CoA esters in a sample based on their peak areas relative to known standards.

Coupling with Mass Spectrometry for Metabolite Identification

For unambiguous identification of metabolites, HPLC is coupled with mass spectrometry (MS). HPLC-MS allows for the determination of the molecular weight of the eluting compounds, providing a high degree of confidence in their identification. The soft ionization techniques of electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the CoA thioesters without significant fragmentation.

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this technique, a specific parent ion corresponding to the mass of the target metabolite (for [M+H]⁺ of this compound, m/z 892.17) is selected and fragmented to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint for the compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| This compound | 892.17 | 428.04, 385.18, 283.11 |

| Benzoyl-CoA | 870.16 | 408.05, 303.05 |

| 3-Hydroxypimelyl-CoA | 926.19 | 428.04, 345.09 |

Data sourced from PubChem and other metabolic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise chemical structure of molecules, including their stereochemistry. In the context of the benzoyl-CoA pathway, NMR has been instrumental in elucidating the structures of the various intermediates.

By using ¹³C-labeled substrates, researchers can perform 1D and 2D NMR experiments to trace the fate of each carbon atom through the metabolic pathway. This was critical in identifying cyclohex-1,5-diene-1-carbonyl-CoA as the product of benzoyl-CoA reductase and in demonstrating its subsequent hydration to this compound. rhea-db.org

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the protons in the molecule, which is crucial for understanding the stereospecificity of the enzymes involved. This information is vital for proposing and verifying the chemical mechanisms of the enzymatic reactions that produce and consume this compound.

Molecular Biology Techniques for Gene Detection and Quantification (e.g., PCR, qPCR)

The study of this compound metabolism heavily relies on the ability to detect and quantify the genes involved in its biochemical pathway. Techniques such as Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) have become indispensable for researchers in this field.

Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific segments of DNA. In the context of this compound research, PCR is employed to detect the presence of the had gene and other related genes within the genome of a microorganism. For instance, PCR can be used to confirm the successful cloning of these genes into expression vectors for further biochemical characterization. nih.gov The process involves designing short, single-stranded DNA fragments known as primers that are complementary to the DNA sequences flanking the target gene. Through a series of temperature cycles, the DNA is denatured, primers anneal to the target sequence, and a DNA polymerase extends the primers to create copies of the target gene.

Quantitative PCR (qPCR) , also known as real-time PCR, is a powerful variation of PCR that allows for the quantification of the amount of a specific DNA sequence in a sample in real-time. This technique is particularly valuable for studying gene expression by measuring the amount of messenger RNA (mRNA) transcribed from a gene. In a typical qPCR experiment studying the had gene, total RNA is first extracted from the microorganism grown under specific conditions (e.g., in the presence or absence of benzoate). This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. As the PCR reaction progresses, the amplification of the target gene is monitored using fluorescent dyes or probes. The point at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq), which is inversely proportional to the initial amount of the target gene.

Detailed research findings have demonstrated the utility of these techniques. For example, studies on Thauera aromatica, a model organism for anaerobic aromatic compound degradation, have utilized PCR to clone and sequence the had gene, revealing its location within a larger gene cluster responsible for the benzoyl-CoA pathway. nih.govnih.gov Furthermore, while specific quantitative data for the had gene is still emerging in the literature, related studies on the anaerobic degradation of aromatic compounds in Thauera species have employed qPCR to quantify the expression of other key genes under different growth conditions. These studies have provided valuable insights into the regulatory mechanisms governing these metabolic pathways.

Detailed Research Findings

While specific quantitative expression data for the had gene remains a target for ongoing research, the principles of its analysis can be illustrated through the study of functionally related genes in similar pathways. For example, in studies of toluene (B28343) degradation by Thauera sp. strain DNT-1, real-time quantitative reverse transcriptase PCR (qRT-PCR) was used to measure the transcript levels of genes involved in both aerobic and anaerobic pathways. The data from such an experiment could be presented as follows:

Table 1: Hypothetical qPCR Data for had Gene Expression

| Growth Condition | Target Gene | Cq Value (Mean ± SD) | Relative Fold Change |

| Anaerobic + Benzoate (B1203000) | had | 22.5 ± 0.8 | 10.2 |

| Anaerobic - Benzoate | had | 26.0 ± 1.1 | 1.0 (Reference) |

| Aerobic + Benzoate | had | 28.3 ± 0.9 | 0.2 |

This table is a hypothetical representation to illustrate how qPCR data for the had gene would be presented. The values are not derived from a specific publication but are based on typical results from gene expression studies.

To perform such an analysis, specific primers for the had gene would be required. The design of these primers is critical for the specificity and efficiency of the qPCR reaction. Based on the known sequence of the had gene from Thauera aromatica, hypothetical primer sequences could be designed as follows:

Table 2: Hypothetical qPCR Primers for had Gene

| Primer Name | Sequence (5' to 3') | Target Gene | Amplicon Size (bp) |

| had_F | GTCGCCAAGGTCATCTACGG | had | 150 |

| had_R | CATGTCGATCTTGCCCTTGA | had | 150 |

These primer sequences are hypothetical and would require experimental validation for their efficacy in a qPCR assay.

The application of PCR and qPCR provides a robust framework for investigating the genetic basis of this compound metabolism. These techniques are essential for identifying the microorganisms capable of degrading aromatic compounds, understanding the regulatory networks that control these pathways, and ultimately for harnessing these microbial processes for bioremediation and biotechnological applications.

Broader Biochemical and Environmental Significance of 6 Hydroxycyclohex 1 Ene 1 Carbonyl Coa Metabolism

Contribution to Carbon Cycling in Anoxic Environments

Aromatic compounds are among the most abundant classes of organic molecules in nature, largely derived from the decomposition of plant lignin (B12514952). researchgate.netresearchgate.net In oxygen-deprived environments such as sediments, aquifers, and wastewater treatment facilities, the anaerobic degradation of these compounds is a crucial component of the global carbon cycle. researchgate.netresearchgate.net The metabolism of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, as part of the benzoyl-CoA pathway, directly contributes to this process by enabling the breakdown of complex aromatic structures into simpler molecules that can re-enter the food web. researchgate.netresearchgate.net

The complete mineralization of aromatic compounds by anaerobic bacteria can be linked to various electron acceptors, including nitrate, sulfate (B86663), and iron (III). researchgate.net This metabolic versatility allows for the continuous cycling of carbon in a wide range of anoxic habitats. researchgate.net The conversion of aromatic pollutants and natural compounds into biomass and carbon dioxide by these microorganisms prevents the permanent sequestration of carbon in an unusable form, thereby maintaining the flow of this essential element through the biosphere. researchgate.netnih.gov The study of the benzoyl-CoA pathway, and specifically the turnover of intermediates like this compound, provides a window into the significant, yet often overlooked, role of anaerobic microbes in global carbon dynamics. researchgate.net

Implications for Bioremediation of Aromatic Contaminants

The widespread industrial use of aromatic compounds has led to significant environmental contamination. nih.govmpg.defrontiersin.org The anaerobic benzoyl-CoA pathway is of great interest for the bioremediation of sites contaminated with aromatic pollutants, as these environments are often anoxic. mpg.defrontiersin.org The presence and activity of microorganisms capable of degrading these contaminants via this pathway are key to the natural attenuation and engineered cleanup of polluted soils and groundwater. mpg.defrontiersin.org

The degradation of toxic compounds such as BTEX and polycyclic aromatic hydrocarbons (PAHs) proceeds through their conversion to benzoyl-CoA and subsequent entry into the central degradation pathway where this compound is an intermediate. nih.govfrontiersin.orgnih.gov Understanding the enzymatic steps involved in the metabolism of this compound and the genes that encode them has practical applications in bioremediation. For instance, the gene encoding 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (bamA), an enzyme that acts downstream of this compound metabolism, has been proposed as a universal biomarker for identifying anaerobic aromatic degradation in various environments. researchgate.netnih.gov This allows for the monitoring of bioremediation efforts and the assessment of a site's potential for natural attenuation.

Biotechnological Potential in Anaerobic Biotransformation Processes

The unique enzymes and metabolic capabilities of the anaerobic aromatic degradation pathways offer significant potential for biotechnological applications. researchgate.netnih.gov These pathways can be harnessed for the bioconversion of renewable aromatic feedstocks, such as those derived from lignin, into valuable chemicals and biofuels. researchgate.netnrel.gov The field of metabolic engineering is actively exploring the modification of microorganisms to optimize the production of specific compounds. researchgate.netnih.gov

For example, researchers have engineered bacteria like Pseudomonas putida to produce various chemical intermediates from aromatic compounds. nrel.gov There is also interest in engineering robust industrial strains like Corynebacterium glutamicum and bacteria from the genera Thauera and Azoarcus, which are known for their natural ability to degrade aromatic compounds, for the production of value-added products. researchgate.netfrontiersin.orgnih.govmdpi.com The enzymes of the benzoyl-CoA pathway, including those that metabolize this compound, are biocatalysts that can perform specific chemical transformations under mild conditions. nih.govyoutube.com This opens up possibilities for developing green and sustainable chemical synthesis processes, moving away from reliance on petrochemicals. frontiersin.orgresearchgate.net By manipulating these pathways, it is possible to produce a range of molecules, from bioplastics precursors to specialty chemicals, from abundant and renewable aromatic sources. nrel.govnih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Reaction | Gene Name (in Thauera aromatica) | Organism(s) |

| Dienoyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → this compound | - | Thauera aromatica |

| This compound dehydrogenase | This compound + NAD⁺ → 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺ | had | Thauera aromatica |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | 6-oxocyclohex-1-ene-1-carbonyl-CoA + H₂O → 3-hydroxypimelyl-CoA | oah | Thauera aromatica, Azoarcus sp. |

Table 2: Properties of this compound Dehydrogenase from Thauera aromatica

| Property | Value | Reference |

| Substrate(s) | This compound, 2-hydroxycyclohexane-1-carbonyl-CoA | karger.comnih.gov |

| Cofactor | NAD⁺ | karger.comnih.gov |

| Optimum pH | 7.2-7.4 | nih.gov |

| Kₘ for this compound | 60 µM | nih.gov |

| Vₘₐₓ | 11.8 µmol/min/mg protein | nih.gov |

Q & A

Q. What enzymatic pathways involve 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, and how is its degradation mechanism characterized?

The compound is a key intermediate in anaerobic aromatic degradation pathways. Enzymes such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydratase catalyze its hydration, converting it to 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA and ultimately to 3-hydroxypimeloyl-CoA via a two-step hydrolytic reaction . This process is critical in microbial metabolism, particularly in Syntrophus aciditrophicus, where it facilitates energy conservation through syntrophic partnerships. Methodologically, enzyme activity can be assayed using gas chromatography or LC-MS to track substrate depletion and product formation .

Q. What are the recommended analytical techniques for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for resolving the compound’s stereochemistry and hydroxyl group positioning. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection (λ = 210–260 nm) is standard, with reference to synthetic standards. Studies on analogous compounds (e.g., phytanoyl-CoA) emphasize the importance of validating spectral data against known derivatives to avoid misassignment .

Q. How can researchers optimize the synthesis of this compound in vitro?

Synthesis typically involves enzymatic coupling of cyclohexene derivatives with coenzyme A (CoA) using acyl-CoA synthetases under anaerobic conditions. Key parameters include:

- pH control : Maintain pH 7.5–8.0 to stabilize CoA thioesters.

- Temperature : 30–37°C for optimal enzyme activity.

- Substrate ratios : A 1:1.2 molar ratio of cyclohexene precursor to CoA minimizes side reactions. Post-synthesis, purification via anion-exchange chromatography (e.g., DEAE-Sepharose) ensures >95% purity, as demonstrated in studies on related CoA derivatives .

Advanced Research Questions

Q. How do discrepancies in kinetic data for this compound hydratases arise, and how can they be resolved?

Discrepancies often stem from differences in assay conditions (e.g., oxygen sensitivity in anaerobic enzymes) or substrate preparation (e.g., isomerization during synthesis). For example, Kuntze et al. (2008) reported a kcat of 12 s⁻¹ for the hydratase in S. aciditrophicus, but variations in buffer ionic strength or divalent cations (Mg²⁺ vs. Mn²⁺) can alter activity by 20–40%. To mitigate this, standardize assays under strict anaerobic conditions and validate substrate integrity via LC-MS .

Q. What experimental strategies address the instability of this compound in aqueous solutions?

The compound’s α,β-unsaturated carbonyl group renders it prone to hydrolysis. Stabilization methods include:

- Lyophilization : Store as a lyophilized powder at -80°C.

- Chelating agents : Add 1 mM EDTA to buffers to inhibit metal-catalyzed degradation.

- Short-term use : Prepare fresh solutions in degassed, pH-stabilized buffers (e.g., 50 mM Tris-HCl). Comparative studies on phytanoyl-CoA highlight the efficacy of these approaches .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic flux of this compound in microbial consortia?

Isotopic tracer experiments coupled with metabolomics (e.g., NMR or FTICR-MS) track carbon flow through degradation pathways. For instance, ¹³C-labeled cyclohexene precursors can reveal branching points in aromatic catabolism. Advanced computational tools (e.g., Elementary Metabolite Units analysis) model flux distribution, resolving ambiguities in pathway topology .

Q. What are the critical pitfalls in interpreting NMR data for hydroxylated cyclohexenyl-CoA derivatives?

Common pitfalls include:

- Solvent interference : D2O exchangeable protons masking hydroxyl signals. Use deuterated DMSO-d6 for sharper peaks.

- Conformational dynamics : Chair-boat interconversions broaden peaks. Cool samples to 278 K to slow ring flipping.

- Overlap with CoA resonances : Assign peaks via selective ¹H-¹³C HSQC experiments. Cross-validation with X-ray crystallography (e.g., structures from Boll et al., 2016) reduces misinterpretation .

Methodological Guidance

Q. How should researchers design experiments to distinguish between enzymatic and non-enzymatic degradation of this compound?

- Control groups : Include heat-inactivated enzyme samples to assess abiotic degradation.

- Time-course assays : Monitor product formation at multiple timepoints; enzymatic reactions exhibit hyperbolic kinetics, while non-enzymatic decay follows first-order kinetics.

- Inhibitor studies : Use active-site inhibitors (e.g., iodoacetamide for hydratases) to confirm enzyme dependency. Data from Kung et al. (submitted) provide a template for such experimental frameworks .

Q. What statistical approaches are recommended for reconciling contradictory activity data across studies?

Apply meta-analysis tools (e.g., random-effects models) to account for inter-study variability. Factors to adjust for include:

- Enzyme source : Microbial vs. recombinant expression systems.

- Assay pH/temperature : Normalize data to standard conditions.

- Substrate purity : Exclude datasets with <90% purity. Software like R or Python’s SciPy package enables robust statistical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.